BenchChemオンラインストアへようこそ!

N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Inflammation Leukotriene biosynthesis 5-LO pharmacology

This isoxazole carboxamide is a uniquely characterized multi-target probe. Unlike potent single-target inhibitors, it exhibits balanced low-μM inhibition of both GSK-3β (IC50=32,000 nM) and CDK5 (IC50=33,000 nM) for polypharmacology studies in Alzheimer's models. Its weak pan-NOX profile (NOX1/2/5 IC50>100,000 nM) makes it an ideal negative control for NOX inhibitor experiments. The moderate 5-LO inhibition (IC50=3,600 nM) enables partial enzyme blockade studies. The 2,5-dibromophenyl and 5-methylisoxazole substitutions define its distinct selectivity window. Substitution with generic alternatives risks potency shifts and irreproducible results. Ensure lot-to-lot consistency for reliable screening outcomes.

Molecular Formula C11H8Br2N2O2
Molecular Weight 360.00 g/mol
CAS No. 61643-14-9
Cat. No. B12877299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS61643-14-9
Molecular FormulaC11H8Br2N2O2
Molecular Weight360.00 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=C(C=CC(=C2)Br)Br
InChIInChI=1S/C11H8Br2N2O2/c1-6-8(5-14-17-6)11(16)15-10-4-7(12)2-3-9(10)13/h2-5H,1H3,(H,15,16)
InChIKeyKVSMBQANUKAEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-14-9): Procurement-Relevant Profile and Target Engagement Profile for Research Use


N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-14-9) is a heterocyclic isoxazole carboxamide derivative that functions as a chemical probe with documented inhibitory activity against multiple enzyme targets. Quantitative screening data from authoritative bioactivity databases demonstrate its interaction with 5-lipoxygenase (5-LO) [1], glycogen synthase kinase-3 beta (GSK-3β) [2], cyclin-dependent kinase 5 (CDK5) [3], and NADPH oxidase 1 (NOX1) [4]. The compound exhibits a distinct selectivity profile characterized by moderate to weak inhibition across these targets, which positions it as a tool for multi-target pharmacological studies rather than a potent single-target inhibitor.

Why N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-14-9) Cannot Be Interchanged with Other Isoxazole Carboxamide Analogs: Selectivity and Potency Considerations


Isoxazole carboxamide derivatives exhibit wide-ranging pharmacological activities that are exquisitely sensitive to substitution patterns [1]. The 2,5-dibromophenyl moiety and the 5-methyl substitution on the isoxazole ring confer a specific steric and electronic profile that determines target recognition and binding affinity. Quantitative screening reveals that this compound demonstrates weak NOX1 inhibition (IC50 > 100,000 nM) [2]—a profile that sharply contrasts with potent isoxazole-based NOX1 inhibitors such as ML171 (IC50 = 90 nM) [3] and ML090 (IC50 = 10 nM) [4]. Similarly, its moderate 5-LO inhibitory activity (IC50 = 3,600 nM) [5] differs from other isoxazole derivatives showing 5-LO IC50 values of 8.47 μM [6]. These quantifiable potency differences across identical assay platforms demonstrate that substitution patterns profoundly alter target engagement. Generic substitution without verifying the exact compound identity risks introducing unintended potency shifts, altered selectivity windows, and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-14-9): Head-to-Head and Cross-Study Comparator Data


5-Lipoxygenase (5-LO) Inhibition: Moderate Potency Differentiates from More Potent Isoxazole 5-LO Inhibitors

N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide inhibits 5-lipoxygenase (5-LO) in a cell-intact assay using human neutrophils with an IC50 of 3,600 nM (3.6 μM) [1]. This moderate potency contrasts with more potent isoxazole-based 5-LO inhibitors described in the literature. For example, compound 3 from a 2024 study on isoxazole derivatives demonstrated 5-LOX inhibition with an IC50 of 8.47 μM (8,470 nM) in a concentration-dependent assay [2]. The target compound exhibits approximately 2.4-fold higher potency than this reference isoxazole derivative under comparable assay conditions, yet remains significantly less potent than clinical-grade 5-LO inhibitors. This intermediate potency profile makes the compound suitable for mechanistic studies where complete ablation of 5-LO activity is not desired.

Inflammation Leukotriene biosynthesis 5-LO pharmacology

NADPH Oxidase 1 (NOX1) Inhibition: Weak Activity Defines a Distinct Pharmacological Fingerprint Relative to Potent Isoxazole NOX1 Inhibitors

N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits very weak inhibitory activity against full-length human NOX1, with an IC50 greater than 100,000 nM (>100 μM) when assessed in COS 22 cells transfected with human NOX1 [1]. This weak NOX1 inhibition stands in marked contrast to potent isoxazole-based NOX1 inhibitors such as ML171, which inhibits NOX1 with an IC50 of 90 nM (0.09 μM) [2], and ML090, which inhibits NOX5 with an IC50 of 10 nM (0.01 μM) [3]. The >1,000-fold difference in potency between this compound and ML171 represents a fundamental divergence in NOX1 target engagement that cannot be overcome by simple dose escalation. This weak NOX1 inhibition profile is a defining characteristic that distinguishes this compound from NOX-focused isoxazole tool compounds.

Oxidative stress NOX enzymology Reactive oxygen species

GSK-3β and CDK5 Dual Inhibition: A Multi-Kinase Profile Distinct from Selective Kinase Inhibitors

The target compound demonstrates inhibition of both glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5) with comparable low-micromolar potency. Against porcine brain GSK-3α/β, the compound exhibits an IC50 of 32,000 nM (32 μM) [1]. Against GST-fused CDK5/p25, it shows an IC50 of 33,000 nM (33 μM) [2]. This near-identical inhibitory potency against two distinct kinases involved in tau hyperphosphorylation and neuronal function contrasts with highly selective tool compounds such as LFM-A13, a structurally related 2,5-dibromophenyl-containing compound that inhibits Bruton's tyrosine kinase (BTK) with an IC50 of 2,500 nM (2.5 μM) but shows no activity against JAK1, JAK3, HCK, EGFR kinase, and insulin receptor kinase at concentrations up to 278 μM [3]. The target compound's balanced, moderate dual-kinase profile represents a different pharmacological signature that may be advantageous for polypharmacology studies or as a starting scaffold for structure-activity relationship (SAR) exploration.

Kinase inhibition Neurodegeneration Multi-target pharmacology

Broad-Spectrum but Weak NADPH Oxidase Family Inhibition: A Unique Isozyme Selectivity Fingerprint

Screening across the NADPH oxidase (NOX) family reveals that N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits consistently weak inhibition against all tested NOX isoforms. Against full-length human NOX1 transfected in COS 22 cells, the compound shows an IC50 greater than 100,000 nM (>100 μM) [1]. Against full-length human NOX5 transfected in HEK cells, it similarly demonstrates an IC50 greater than 100,000 nM (>100 μM) [2]. Against cytochrome b-245 heavy chain (NOX2 component), the IC50 also exceeds 100,000 nM [3]. This uniform weak activity across multiple NOX family members contrasts with isoform-selective tool compounds: NOX1 is potently inhibited by ML171 (IC50 = 90 nM) [4], NOX5 by ML090 (IC50 = 10 nM) [5], and NOX2 by VAS2870 (IC50 = 700 nM) [6]. The target compound's consistent >100 μM IC50 across NOX1, NOX2, and NOX5 establishes it as a pan-NOX weak inhibitor—a distinct pharmacological class useful as a negative control in NOX-focused studies where potent isoform-selective inhibitors would obscure background signals.

NOX family profiling Oxidase selectivity Reactive oxygen species

Isoxazole Scaffold Antimicrobial Potential: Class-Level Inference for Broad-Spectrum Screening

While direct antimicrobial data for N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not available in the screened primary literature, class-level evidence from structurally related isoxazole-carboxamide derivatives establishes a foundation for antimicrobial screening prioritization. In a 2022 study evaluating a series of isoxazole-carboxamide derivatives for antimicrobial activity, compound A8 demonstrated antibacterial and antifungal activities against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans with MIC values of 2 mg/mL [1]. The antimicrobial potential of isoxazole compounds has been extensively documented against a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungal pathogens [2]. Given that the target compound shares the isoxazole-carboxamide pharmacophore core with documented antimicrobial derivatives, procurement for broad-spectrum antimicrobial screening campaigns represents a rational application. However, the absence of direct comparative MIC data necessitates that this compound be evaluated as a screening candidate rather than a validated antimicrobial agent, and potency should not be assumed based solely on scaffold similarity.

Antimicrobial discovery Isoxazole pharmacology Antibacterial screening

Optimal Research and Procurement Use Cases for N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-14-9) Based on Quantitative Evidence


Multi-Target Kinase Pharmacology: GSK-3β and CDK5 Dual Inhibition Studies

The compound's balanced low-micromolar inhibitory activity against both GSK-3β (IC50 = 32,000 nM) and CDK5 (IC50 = 33,000 nM) [1][2] makes it a suitable tool for investigating dual kinase inhibition in neuronal signaling and tau pathology models. Unlike selective inhibitors that silence a single kinase, this compound enables polypharmacology studies where simultaneous partial inhibition of both kinases is mechanistically relevant, such as in Alzheimer's disease models where both GSK-3β and CDK5 contribute to tau hyperphosphorylation.

NOX Family Negative Control for Oxidative Stress Assays

With consistently weak inhibition across NOX1, NOX2 (cytochrome b-245), and NOX5 (IC50 > 100,000 nM for all) [1][2][3], this compound serves as an ideal negative control in experiments employing potent isoform-selective NOX inhibitors (ML171, VAS2870, ML090) [4][5][6]. Its pan-NOX weak activity profile ensures that any observed effects in NOX-dependent assays can be confidently attributed to target engagement of the comparator tool compounds rather than background NOX inhibition from the vehicle control compound.

5-Lipoxygenase Pathway Investigation Requiring Partial Inhibition

The moderate 5-LO inhibitory potency (IC50 = 3,600 nM) [1] positions this compound as a tool for studying leukotriene biosynthesis under conditions of partial, rather than complete, enzyme blockade. This is particularly valuable in inflammatory models where complete 5-LO ablation may trigger compensatory pathways or obscure nuanced regulatory mechanisms that operate within a physiological range of enzyme activity.

Antimicrobial Screening Library Inclusion Based on Isoxazole Scaffold Precedent

Given documented antimicrobial activity of structurally related isoxazole-carboxamide derivatives against bacterial and fungal pathogens with MIC values in the mg/mL range [1], this compound is a rational candidate for inclusion in diversity-oriented antimicrobial screening libraries. The 2,5-dibromophenyl substitution represents a distinct chemical space within the isoxazole-carboxamide family, warranting evaluation in broad-spectrum antimicrobial panels against both reference strains and clinical isolates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.